2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}pyridine
Overview
Description
2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}pyridine is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.183778013 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sigma Receptor Ligands and Binding Affinity
Research has highlighted the synthesis and evaluation of compounds similar to 2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}pyridine, focusing on their binding properties for sigma(1) and sigma(2) receptors. Specifically, spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] have been synthesized to explore their sigma receptor binding affinity. Compounds with a cyano group in position 3 of the spirocycle exhibited high sigma(1) receptor affinity and selectivity, suggesting potential applications in targeting sigma receptors for therapeutic purposes (Maier & Wünsch, 2002).
Catalytic Applications in Asymmetric Synthesis
Chiral ligand 2-(2′-piperidinyl)pyridine has been synthesized and used effectively as an enantioselective catalyst in the addition of diethylzinc to aldehydes, resulting in optically active secondary alcohols with up to 100% enantiomeric excess. This showcases the compound's utility in asymmetric synthesis, providing a pathway to obtain chiral alcohols, which are valuable in pharmaceutical and chemical industries (Cheng et al., 2008).
Structural Analysis and Molecular Conformation
The structural analysis of a 2H-pyrazolo[4,3-c]pyridine derivative, which is structurally related to this compound, revealed distinct molecular conformations and intramolecular interactions. Such studies are crucial for understanding the molecular geometry and potential interaction sites of similar compounds, which can influence their biological activity and binding properties (Karthikeyan et al., 2010).
Novel Synthetic Approaches and Chemical Transformations
Research into the synthesis of 2-(1-hydroxybenzyl)piperidine and pyrrolidine, compounds structurally related to this compound, has introduced novel synthetic approaches involving the reaction of oxygenated benzyl carbanions with chlorinated N-sulfinylimines. These methodologies provide efficient routes to synthesize polyhydroxylated piperidines and pyrrolidines, expanding the toolkit for constructing complex nitrogen-containing heterocycles (Ruano et al., 2006).
Properties
IUPAC Name |
(2-pyridin-2-ylpiperidin-1-yl)-(3,6,7-trimethyl-1-benzofuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14-10-11-17-16(3)21(26-20(17)15(14)2)22(25)24-13-7-5-9-19(24)18-8-4-6-12-23-18/h4,6,8,10-12,19H,5,7,9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQAPAQUKGCTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCCCC3C4=CC=CC=N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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